

A Comparative Analysis of Injectable and Pour-On Doramectin Plasma Concentration Profiles

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Compound of Interest

Compound Name: *Doramectin*

Cat. No.: *B1670889*

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This guide provides a detailed comparison of the plasma concentration profiles of injectable versus pour-on formulations of **doramectin**, a broad-spectrum endectocide. The following sections present key pharmacokinetic data, experimental methodologies, and visual representations of the experimental workflows to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The plasma disposition of **doramectin** varies significantly depending on the route of administration. Injectable formulations, typically administered subcutaneously, generally result in higher peak plasma concentrations and greater overall drug exposure compared to topical pour-on applications. The following tables summarize the key pharmacokinetic parameters from comparative studies in cattle.

Pharmacokinetic Parameter	Injectable Doramectin (Subcutaneous)	Pour-On Doramectin
Peak Plasma Concentration (Cmax)	~32 ng/mL[1]	12.2 ± 4.8 ng/mL[2][3]
Time to Peak Concentration (Tmax)	5.3 ± 0.35 days[1]	4.3 ± 1.6 days[2][3]
Area Under the Curve (AUC)	511 ± 16 ng·day/mL[1]	168.0 ± 41.7 ng·day/mL[2][3]
Mean Residence Time (MRT)	Not Reported	12.8 ± 1.9 days[2][3]

Disclaimer: The data for injectable and pour-on **doramectin** are derived from separate studies. Direct comparison should be made with caution as experimental conditions may have varied.

Experimental Protocols

The data presented in this guide are based on the methodologies of two key studies: one evaluating subcutaneous injectable **doramectin** and another assessing the pour-on formulation.

Study 1: Pharmacokinetics of Injectable Doramectin

- Objective: To compare the plasma pharmacokinetics of subcutaneously injected **doramectin** and ivermectin in cattle.[1]
- Animals: Forty cattle were used in the study, with twenty receiving the **doramectin** formulation.[1]
- Drug Administration: A commercial formulation of **doramectin** was administered via subcutaneous injection at a dose of 200 µg/kg.[1]
- Blood Sampling: Blood samples were collected from the jugular vein at predetermined intervals after drug administration.
- Analytical Method: Plasma concentrations of **doramectin** were quantified using high-performance liquid chromatography (HPLC).

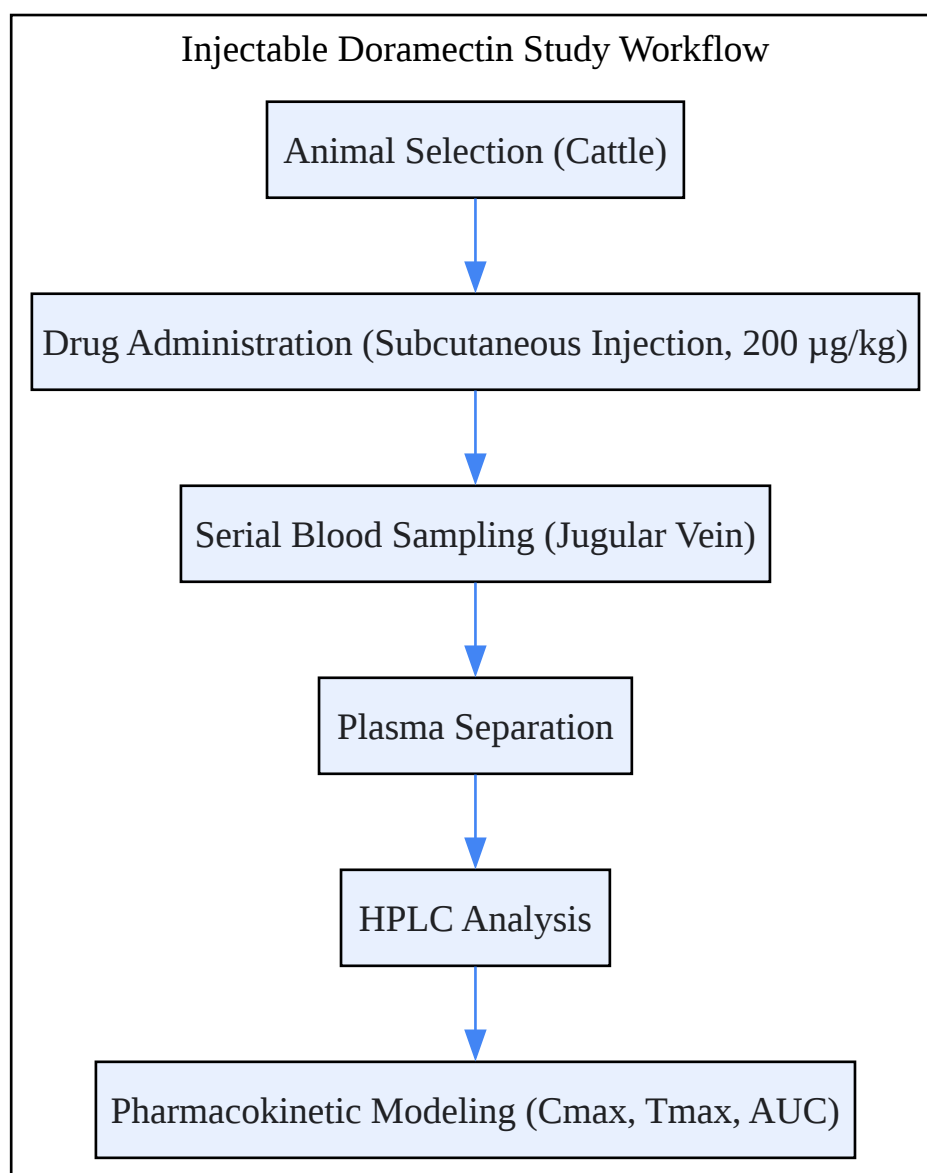
- Pharmacokinetic Analysis: The plasma concentration-time data for each animal was analyzed to determine key pharmacokinetic parameters, including C_{max}, T_{max}, and AUC.[1]

Study 2: Pharmacokinetics of Pour-On Doramectin

- Objective: To compare the plasma pharmacokinetics of topically applied **doramectin** and ivermectin in cattle.[2][3]
- Animals: Twenty-four young beef cattle were included in this comparative study.[2]
- Drug Administration: A pour-on formulation of **doramectin** was administered topically at a dosage of 500 µg/kg.[2][3]
- Blood Sampling: Jugular vein blood samples were collected over a 50-day period following administration.[2]
- Analytical Method: Plasma samples were analyzed to determine **doramectin** concentrations.
- Pharmacokinetic Analysis: C_{max} and T_{max} were determined directly from the plasma concentration data for each animal. The AUC and Mean Residence Time (MRT) were calculated to assess drug exposure and persistence.[2][3]

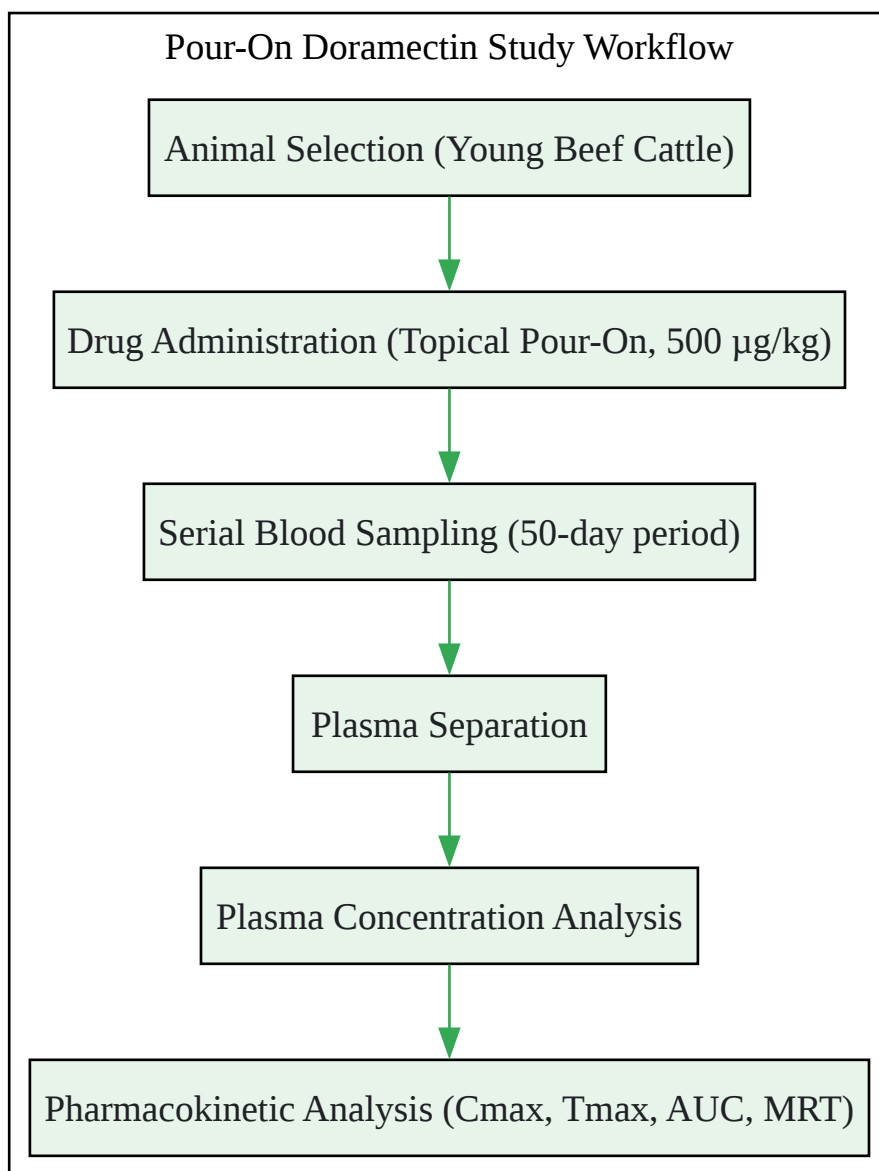
Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the pharmacokinetic studies of injectable and pour-on **doramectin**.



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Caption: Workflow for Injectable **Doramectin** Pharmacokinetic Study.



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Caption: Workflow for Pour-On **Doramectin** Pharmacokinetic Study.

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References

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